Product packaging for Diethyl isoxazole-4,5-dicarboxylate(Cat. No.:)

Diethyl isoxazole-4,5-dicarboxylate

Cat. No.: B13702101
M. Wt: 213.19 g/mol
InChI Key: TXJZEIDFVVLPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Isoxazole (B147169) Scaffolds in Synthetic Chemistry

The isoxazole ring is a privileged scaffold in medicinal and synthetic chemistry due to its wide range of biological activities and its utility as a synthetic intermediate. nih.govrsc.orgajrconline.org Isoxazole-containing compounds exhibit a broad spectrum of pharmacological properties, which has led to their integration into numerous drug discovery programs. nih.gov The development of compounds featuring heterocyclic rings is a significant trend in medicinal chemistry, with the isoxazole moiety being a popular choice for compound design due to its ability to improve physicochemical properties. nih.gov

The significance of the isoxazole scaffold is underscored by its presence in various compounds with demonstrated therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govrsc.orgnih.gov The electron-rich nature of the isoxazole ring and the relatively weak N-O bond are key chemical features that allow for ring-cleavage reactions, making isoxazoles valuable intermediates for the synthesis of other bioactive molecules. nih.govmdpi.com This structural versatility has spurred continuous interest in developing novel and efficient synthetic methodologies for creating diverse isoxazole derivatives. nih.govrsc.org Molecular hybridization, a strategy that combines two or more bioactive scaffolds, often utilizes the isoxazole ring to create new compounds with enhanced or multi-target activities. mdpi.com

Table 1: Biological Activities of Isoxazole Derivatives

Biological ActivityDescriptionReference(s)
AnticancerCompounds have shown efficacy against various cancer cell lines. rsc.orgnih.govmdpi.com
AntimicrobialEffective against a range of bacteria and fungi. rsc.orgnih.gov
Anti-inflammatoryDerivatives have demonstrated significant anti-inflammatory effects. rsc.orgmdpi.comnih.gov
NeuroprotectiveSome isoxazoles show potential in treating neurodegenerative disorders. rsc.org
Anti-Alzheimer's DiseaseSpecific derivatives have been identified as effective against Alzheimer's. mdpi.com
AntiviralCertain isoxazole compounds exhibit activity against viruses. nih.gov
InsecticidalIsoxazole-based compounds have been developed for crop protection. nih.gov

Historical Development of Isoxazole-4,5-dicarboxylate Synthesis

The chemistry of isoxazoles dates back to 1903, when Claisen reported the first synthesis of the parent isoxazole ring. nih.gov Since then, numerous methods for the synthesis of substituted isoxazoles have been developed. The general and most common approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com This condensation reaction first forms an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

The synthesis of specifically substituted isoxazoles, such as isoxazole-4,5-dicarboxylates, often requires more tailored approaches. A significant method involves the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govorganic-chemistry.org In this process, a nitrile oxide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) to form the isoxazole ring. organic-chemistry.org For the synthesis of diethyl isoxazole-4,5-dicarboxylate, the dipolarophile would be diethyl acetylenedicarboxylate (B1228247). A key challenge noted in the literature is that acetylenedicarboxylic diesters can be reluctant to act as dipolarophiles in some contexts, hindering the direct synthesis of isoxazole-4,5-dicarboxylic diesters via this route. google.com

A notable development in the synthesis of related compounds was reported by Langer and coworkers in 2006. They described the cyclization of oxime dianions with diethyl oxalate, which yielded 4,5-dihydro-5-hydroxyisoxazole-5-carboxylates. researchgate.net These intermediates could then be converted to the aromatic isoxazole-5-carboxylates through acid-mediated dehydration. researchgate.net Another patented method describes the preparation of isoxazole-4,5-dicarboxylic diesters by reacting an aldoxime with an acetylenedicarboxylic diester in the presence of a hypohalite, such as sodium hypochlorite. google.com This process generates the nitrile oxide in situ from the aldoxime, which then undergoes cycloaddition with the diester. google.com

Scope and Research Focus of the Review

This review concentrates specifically on the chemical compound this compound. The primary research focus regarding this molecule is its synthesis and its application as a versatile chemical intermediate. The presence of two ester groups on the isoxazole core provides multiple sites for chemical elaboration, allowing for the construction of more complex heterocyclic systems.

Current research endeavors explore the utility of this compound and its derivatives in several areas:

Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential therapeutic activities. The isoxazole core is a well-established pharmacophore, and the dicarboxylate functionality allows for the introduction of diverse substituents to modulate biological activity. nih.govnih.gov

Materials Science: The synthesis of isoxazole derivatives for applications in materials science, such as the development of liquid crystals. researchgate.net

Synthetic Methodology: The development of new, efficient, and regioselective methods for the synthesis of polysubstituted isoxazoles, using precursors like this compound. organic-chemistry.org

The scope of this article is strictly limited to the chemical synthesis and research applications of this compound, providing a focused overview of its role in contemporary organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO5 B13702101 Diethyl isoxazole-4,5-dicarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

diethyl 1,2-oxazole-4,5-dicarboxylate

InChI

InChI=1S/C9H11NO5/c1-3-13-8(11)6-5-10-15-7(6)9(12)14-4-2/h5H,3-4H2,1-2H3

InChI Key

TXJZEIDFVVLPHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C(=O)OCC

Origin of Product

United States

Chemical Reactivity and Transformation Studies of Diethyl Isoxazole 4,5 Dicarboxylate

Electrophilic Substitution and Functionalization of the Isoxazole (B147169) Ring

The isoxazole ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing ester groups can influence the reactivity and regioselectivity of these transformations.

Halogenation Studies on Isoxazole-4,5-dicarboxylates

The introduction of halogen atoms onto the isoxazole ring is a key functionalization strategy. For instance, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2) provides a route to 4-halo-3,5-disubstituted isoxazoles in good to excellent yields under mild conditions. organic-chemistry.org This method is notable for its tolerance of a wide variety of functional groups and can be scaled up for larger quantity synthesis. nih.gov The resulting 4-iodoisoxazoles are particularly useful as they can be further elaborated through palladium-catalyzed cross-coupling reactions to produce highly substituted isoxazoles. nih.gov

Nitration and Other Electrophilic Additions

Nitration of isoxazole derivatives can be achieved using various nitrating agents. A common method involves the use of a mixture of nitric acid and sulfuric acid. researchgate.net Another effective system for the direct nitration of a range of five-membered heterocycles, including isoxazoles, is a combination of nitric acid and trifluoroacetic anhydride, which typically affords mononitro derivatives. researchgate.net For example, the nitration of some isoxazole systems has been accomplished using acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) at low temperatures. researchgate.net

Nucleophilic Additions and Substitutions on Ester Groups

The ester functionalities at the C4 and C5 positions of diethyl isoxazole-4,5-dicarboxylate are susceptible to nucleophilic attack, enabling a variety of transformations.

Regioselective Addition of Organometallic Reagents to Isoxazole Dicarboxylates

A noteworthy reaction is the regioselective mono-addition of Grignard reagents to the 5-ester group of 3-methylisoxazole-4,5-diesters. This reaction yields 5-keto derivatives instead of the expected tertiary alcohols. researchgate.netrsc.orgresearchgate.net This selectivity is attributed to the complexing ability of the isoxazole oxygen atom and the electron-withdrawing nature of the isoxazole ring, which stabilizes the tetrahedral intermediate. researchgate.netrsc.org The reaction conditions, such as temperature, can influence the outcome, with lower temperatures sometimes resulting in no reaction. researchgate.net

Table 1: Regioselective Grignard Addition to Isoxazole Diesters

Grignard Reagent (R²MgBr) Product Type Observations Reference
Various 5-Keto derivative Mono-addition at the C-5 ester. researchgate.net

Reactions with Amine Nucleophiles: Amidation Studies

The ester groups of isoxazole dicarboxylates can be converted to amides through reactions with amines. Studies have shown that by carefully controlling stoichiometry and reaction conditions, the carbomethoxy groups at the C4 and C5 positions can be differentially derivatized to form carboxamides. nih.govnih.gov This chemoselectivity allows for the synthesis of a diverse range of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides. nih.govnih.gov The amidation is a fundamental transformation in creating libraries of isoxazole-based compounds for various applications. nih.gov

Ring-Opening and Rearrangement Reactions of the Isoxazole Core

The isoxazole ring, under certain conditions, can undergo ring-opening and rearrangement reactions, leading to the formation of different heterocyclic systems or functionalized open-chain compounds.

One such transformation is the reductive ring opening of isoxazoles. For example, isoxazoles can be subjected to reductive ring opening using reagents like Mo(CO)₆/H₂O/MeCN to form enamines. nih.gov These intermediates can then be cyclized to produce other heterocyclic structures, such as 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov

Another documented rearrangement is the conversion of an isoxazole to an oxazole. A base-catalyzed isoxazole-oxazole ring transformation has been observed in the conversion of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid. rsc.org Furthermore, mass spectrometry studies of valdecoxib (B1682126) metabolites, which contain an isoxazole ring with a 5-carboxylic acid moiety, have revealed a novel two-step rearrangement process involving the isoxazole ring upon collision-induced dissociation. nih.gov Additionally, the rearrangement of 3,4-diaryl-5-carboxamido-isoxazoline N-oxides can lead to the formation of 3,4-diaryl-isoxazole-5-carboxamides. researchgate.net

Isomerization to 2H-Azirine Derivatives

The transformation of isoxazoles into 2H-azirines represents a powerful synthetic strategy for accessing strained three-membered heterocycles. beilstein-journals.orgnih.gov This isomerization is particularly effective for isoxazoles bearing a heteroatom substituent at the C5 position. beilstein-journals.org The process can be catalyzed by various metals, with rhodium(II) and iron(II) complexes being notably efficient. organic-chemistry.org

The reaction mechanism, investigated through DFT calculations, is believed to involve the formation of an isoxazole-metal complex. nih.gov This complexation facilitates the cleavage of the inherently weak N–O bond of the isoxazole ring, followed by a 1,3-cyclization to furnish the 2H-azirine ring. beilstein-journals.orgnih.gov For instance, the Rh₂(Piv)₄-catalyzed isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate has been successfully used to prepare dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate. nih.gov Similarly, FeCl₂ is an effective catalyst for isomerizing 3-aryl-5-chloroisoxazole-4-carbonyl chlorides into their corresponding 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which are versatile intermediates for a range of 2H-azirine-2,2-dicarboxylic acid derivatives. beilstein-journals.orgnih.gov

These 2H-azirine products are not merely chemical curiosities; they are valuable building blocks for constructing more complex nitrogen-containing heterocycles such as pyrroles, imidazoles, and pyrazines. organic-chemistry.org The high ring strain and the presence of a C=N double bond make them highly reactive intermediates in organic synthesis. researchgate.net

Table 1: Catalysts for Isoxazole to 2H-Azirine Isomerization

Catalyst Substrate Type Product Type Reference
Rhodium(II) pivalate (B1233124) (Rh₂(Piv)₄) 5-alkoxyisoxazole-4-carboxylates 2H-azirine-2,2-dicarboxylates nih.govorganic-chemistry.org

Thermal and Photochemical Rearrangements

Beyond metal-catalyzed pathways, isoxazoles can undergo rearrangements under thermal or photochemical conditions. These high-energy methods also typically proceed via the cleavage of the labile N–O bond. The high strain energy of the 2H-azirine ring makes its formation a common, though not exclusive, outcome of these rearrangements. nih.gov

Upon heating or irradiation, the isoxazole ring can open to form a vinyl nitrene intermediate. This highly reactive species can then cyclize to yield a 2H-azirine. However, depending on the substitution pattern and reaction conditions, the vinyl nitrene can also undergo other transformations, such as insertion reactions or rearrangements to form different acyclic or heterocyclic products like ketenimines or oxazoles. While these methods are fundamental, they often lack the high selectivity and yield of catalyzed reactions and may require harsher conditions, limiting their applicability for complex molecules. nih.gov The isomerization of substituted azirines is a widely used method for synthesizing various heterocycles, including isoxazoles, oxazoles, and pyrroles. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Isoxazole Derivatives

The functionalization of the isoxazole core via transition metal-catalyzed cross-coupling reactions is a pivotal strategy for creating molecular diversity. researchgate.net Metals such as palladium, rhodium, gold, and silver have all been employed to forge new carbon-carbon and carbon-heteroatom bonds at specific positions on the isoxazole ring. researchgate.netresearchgate.net These reactions often utilize pre-functionalized isoxazoles, such as halo- or boronic acid-substituted derivatives, to ensure site-selectivity. researchgate.net

The Suzuki cross-coupling reaction, for example, has been effectively used for the synthesis of 3,4-diarylisoxazoles by coupling (3-aryl-5-methyl-4-isoxazolyl)boronic acids with various aryl bromides. researchgate.net Furthermore, the isoxazole moiety itself can act as a directing group to guide C-H functionalization at adjacent positions. Rhodium(III) catalysis has enabled the direct C-H alkynylation of isoxazoles. researchgate.net These methods retain the valuable isoxazole skeleton while introducing new substituents, which is highly desirable in medicinal chemistry. researchgate.net The development of novel catalytic systems continues to expand the scope of these transformations, including annulation and ring-opening reactions. researchgate.netrsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions on Isoxazoles

Reaction Type Catalyst System (Example) Substrate Product Reference
Suzuki Coupling Pd(PPh₃)₄ / Na₂CO₃ Isoxazolylboronic acid + Aryl bromide Diarylisoxazole researchgate.net
C-H Alkynylation Rhodium(III) Isoxazole Alkynyl-isoxazole researchgate.net
Annulation Silver(I) 4-alkynyl isoxazoles + Enynones Fused heterocyclic systems researchgate.net

Chemo- and Regioselective Transformations of Isoxazole-4,5-dicarboxylates

The presence of two ester groups alongside the isoxazole ring in this compound introduces challenges and opportunities for selective transformations. Chemo- and regioselectivity are paramount to controllably modify one part of the molecule while leaving others intact.

One powerful strategy for achieving regioselectivity is through [3+2] cycloaddition reactions between nitrile oxides and substituted alkynes or alkenes. nih.govrsc.org The regiochemical outcome, determining whether a 3,4- or 3,5-disubstituted isoxazole is formed, is controlled by the electronic and steric properties of the substituents on both reacting partners. rsc.org

Another elegant approach involves the selective modification of a pre-installed functional group. For instance, research has shown that 5-nitroisoxazoles can undergo highly regioselective aromatic nucleophilic substitution (SNAr) reactions. nih.gov In these reactions, the nitro group at the C5 position is selectively displaced by various O-, N-, or S-based nucleophiles, leaving substituents at the C3 and C4 positions untouched. This method provides a reliable route to a wide array of 5-substituted isoxazoles. nih.gov For a molecule like this compound, one could envision the selective hydrolysis or amidation of one ester group over the other by carefully choosing sterically demanding reagents or by exploiting subtle differences in the electronic environment of the C4 and C5 positions.

Table 3: Strategies for Chemo- and Regioselective Transformations

Strategy Reaction Type Description Result Reference
Cycloaddition Control [3+2] Cycloaddition Reaction of a nitrile oxide with a substituted vinylphosphonate. Formation of either 3,4- or 3,5-disubstituted isoxazoles depending on the position of a leaving group on the dipolarophile. rsc.org
Nucleophilic Substitution SNAr Displacement of a 5-nitro group on the isoxazole ring with various bis(nucleophiles). Regioselective formation of bis(isoxazole) derivatives linked at the C5 position. nih.gov

Derivatization Strategies and Analogue Synthesis Utilizing Diethyl Isoxazole 4,5 Dicarboxylate

Ester Hydrolysis and Amidation for Carboxylic Acid and Amide Derivatives

The ester groups at the 4- and 5-positions of diethyl isoxazole-4,5-dicarboxylate are primary sites for functionalization. Standard hydrolysis conditions can convert these esters into the corresponding carboxylic acids, which can then be further transformed.

Amidation of the ester functionalities provides access to a variety of isoxazole-4,5-dicarboxamides. For instance, the synthesis of 3-(2-chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (4,5-dihydro-thiazol-2-yl)-amide has been reported, demonstrating the feasibility of introducing complex amide substituents. sigmaaldrich.com These amide derivatives are of interest in medicinal chemistry due to their potential biological activities.

Reagent/ConditionProductReference
HydrolysisIsoxazole-4,5-dicarboxylic acidGeneral Knowledge
AmineIsoxazole-4,5-dicarboxamide sigmaaldrich.com

Reduction Reactions of Ester Functionalities and the Isoxazole (B147169) Ring

The reduction of the ester groups and the isoxazole ring of this compound opens pathways to various reduced and rearranged products. While specific reduction studies on this compound are not extensively detailed in the provided results, general principles of isoxazole chemistry suggest several possibilities.

Catalytic hydrogenation or the use of specific reducing agents can lead to the reduction of the isoxazole ring, often resulting in ring-opening to form enaminones. For example, various reducing systems like NaBH4/NiSO4·7H2O, H2/PtO2/NiRaney, and H2/NiRaney have been explored for the reductive cleavage of other isoxazole systems. beilstein-journals.org The application of such methods to this compound would likely yield synthetically useful intermediates.

The reduction of the ester groups to alcohols can also be achieved using standard reducing agents, affording dihydroxymethyl-isoxazole derivatives. For example, 3-(hydroxymethyl)isoxazole-4,5-dicarboxylic acid diethyl ester has been documented, indicating that selective functional group manipulation is possible. jst.go.jp

Reducing AgentPotential ProductReference
H2/CatalystRing-opened enaminone beilstein-journals.org
LiAlH4Dihydroxymethyl-isoxazole jst.go.jp

Functionalization at Peripheral Positions of the Isoxazole Ring

Beyond the ester groups, the isoxazole ring itself can be functionalized. The C-3 position is a common site for introducing substituents. For instance, various 3-substituted isoxazole-4-carbaldehydes can be prepared through condensation reactions. nih.gov

Furthermore, cycloaddition reactions are a powerful tool for constructing substituted isoxazoles. [3+2] cycloaddition reactions between alkynyldimethylsilyl ethers and nitrile oxides have been used to synthesize isoxazolylsilanols. nih.gov This highlights the potential for creating diverse isoxazole derivatives by varying the cycloaddition partners.

Reaction TypePosition FunctionalizedExample ProductReference
CondensationC-33-Substituted isoxazole-4-carbaldehyde nih.gov
[3+2] CycloadditionRing FormationIsoxazolylsilanols nih.gov

Multi-Component Reactions (MCRs) Incorporating the Isoxazole Core

Multi-component reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single step. Isoxazole derivatives, including those structurally related to this compound, are frequently synthesized using MCRs. scielo.brnih.govmdpi.comnih.gov

One common MCR involves the reaction of a β-ketoester, an aldehyde, and hydroxylamine (B1172632) hydrochloride. researchgate.net This approach has been used to synthesize a variety of 4-arylidene-3-methylisoxazole-5(4H)-one derivatives. scielo.brresearchgate.net While not directly starting from this compound, these methods demonstrate the utility of MCRs in constructing the isoxazole core, which can then be further elaborated. For instance, a Hantzsch-type reaction involving an isoxazole aldehyde can lead to the formation of dihydropyridine (B1217469) derivatives, such as 4-(3,5-dimethyl-isoxazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester. nih.gov

Reaction TypeKey ReactantsProduct ClassReference
Condensationβ-ketoester, aldehyde, hydroxylamine4-Arylidene-3-methylisoxazole-5(4H)-ones scielo.brresearchgate.net
Hantzsch-typeIsoxazole aldehyde, β-dicarbonyl, ammoniaDihydropyridines nih.gov

Synthesis of Fused Isoxazole Heterocycles and Polycyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of fused isoxazole heterocycles and other polycyclic systems. tcsedsystem.eduresearchgate.netresearchgate.netnih.gov These fused systems are of significant interest due to their prevalence in biologically active compounds. tcsedsystem.eduresearchgate.net

Intramolecular cycloaddition reactions are a key strategy for constructing fused isoxazoles. researchgate.netnih.gov For example, the intramolecular cycloaddition of propargyl-substituted methyl azaarenes with a source of N-O can lead to the formation of isoxazole-fused tricyclic quinazoline (B50416) alkaloids. nih.gov

Another approach involves the rearrangement of isoxazole derivatives. For instance, Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates can be used to synthesize 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives. beilstein-journals.org This transformation proceeds through a reductive ring opening of the isoxazole to an enamine intermediate, followed by cyclization. beilstein-journals.org

Synthetic StrategyPrecursor TypeFused SystemReference
Intramolecular CycloadditionPropargyl-substituted azaarenesIsoxazole-fused quinazolines nih.gov
Rearrangement2-(Isoxazol-5-yl)-3-oxopropanoates4-Oxo-1,4-dihydropyridines beilstein-journals.org
Ring-opening/CyclizationImidazo[4,5-c]isoxazole-6-carboxylate scielo.brtcsedsystem.eduDiazepino[2,3-c]isoxazoles researchgate.net

Diethyl Isoxazole 4,5 Dicarboxylate As a Building Block in Complex Organic Synthesis

Construction of Fused Heterocyclic Systems

The isoxazole (B147169) ring in diethyl isoxazole-4,5-dicarboxylate serves as a masked synthon, which can be unveiled through ring-opening reactions to construct more complex fused heterocyclic systems. The strategic placement of functional groups allows for sequential and regioselective transformations.

One prominent application is in the synthesis of pyridone derivatives. Research has demonstrated that isoxazoles can undergo a reductive ring-opening when treated with reagents like molybdenum hexacarbonyl. researchgate.net This process transforms the isoxazole into a reactive enamine intermediate. researchgate.net Subsequent intramolecular cyclization of this enamine onto an adjacent acyl group leads to the formation of a 4-oxo-1,4-dihydropyridine-3-carboxylate core. researchgate.net This ring expansion strategy provides an efficient route to highly substituted pyridone systems, which are significant scaffolds in medicinal chemistry. researchgate.net

Another key application is the construction of fused azolo-triazine systems. Isoxazolyl-derived enamines, which can be prepared from precursors like this compound, are valuable partners in cycloaddition reactions. For instance, reacting these enamines with diazoimidazoles or diazopyrazoles under mild conditions leads to the formation of 1,4-dihydroazolo[5,1-c] researchgate.netresearchgate.netmdpi.comtriazines (DATs). mdpi.com These fused systems are of interest due to their fluorescent properties and their structural similarity to the purine (B94841) core, making them relevant in drug design. mdpi.com The reaction proceeds via a 'one-pot' cycloaddition, offering a straightforward pathway to these complex heterocyclic frameworks. mdpi.com

Starting Material Reagent(s) Fused System Formed Significance
Isoxazole PrecursorMolybdenum Hexacarbonyl (Mo(CO)₆)4-Oxo-1,4-dihydropyridine-3-carboxylateAccess to pyridone core for medicinal chemistry. researchgate.net
Isoxazolyl-derived EnamineDiazopyrazole / Diazoimidazole1,4-Dihydroazolo[5,1-c] researchgate.netresearchgate.netmdpi.comtriazine (DAT)Fluorescent dyes and bio-isosteres of purine. mdpi.com

Role in the Synthesis of Natural Product Scaffolds and Analogs

The isoxazole moiety is a recognized pharmacophore present in numerous biologically active molecules. Its incorporation into the scaffolds of natural products is a widely used strategy to generate novel analogs with potentially improved therapeutic properties. mdpi.comnih.gov The isoxazole ring can influence the molecule's conformation, polarity, and metabolic stability, and its weak N-O bond makes it a valuable synthetic intermediate for further transformations. mdpi.com

While direct synthesis of natural products using this compound as the starting material is not extensively documented, the strategic use of the isoxazole core to modify natural product skeletons is well-established. For example, isoxazole derivatives have been synthesized from natural pentacyclic triterpenes like maslinic acid and oleanolic acid. nih.govespublisher.com These modifications have led to analogs with significant anti-cancer and anti-inflammatory activities. nih.govnih.gov Similarly, isoxazole derivatives of tyrosol, a natural phenolic compound, have been synthesized and shown to possess potent antiproliferative properties. mdpi.com

The value of the isoxazole ring, particularly polysubstituted variants like the 4,5-dicarboxylate, lies in its ability to serve as a versatile platform for creating analogs that mimic or enhance the biological profile of a parent natural product. nih.govespublisher.com The ester groups at the C4 and C5 positions provide handles for further functionalization, allowing for the exploration of structure-activity relationships. nih.gov

Natural Product Scaffold Modification Strategy Resulting Analog Activity Reference
Maslinic Acid / Oleanolic AcidFusion with an isoxazole ringAnti-cancer, Anti-inflammatory nih.govespublisher.comnih.gov
TyrosolSynthesis of 3,5-disubstituted isoxazole derivativesAntiproliferative mdpi.com
Combretastatin A4 (CA-4)Synthesis of isoxazole chalcone (B49325) analogsCytotoxic (anti-cancer) nih.gov

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore novel areas of chemical space and identify new biological probes or drug leads. nih.gov this compound and its derivatives are excellent scaffolds for DOS due to their multiple, differentially reactive functional groups.

A key example involves the use of dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, a closely related analog. Researchers have demonstrated that the two ester groups at the C4 and C5 positions can be selectively and differentially derivatized to produce a large library of carboxamides. researchgate.net By carefully controlling the stoichiometry and reaction conditions, it is possible to chemoselectively transform one ester group while leaving the other intact for subsequent reactions. This approach led to the creation of a collection of 91 distinct 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, showcasing the power of this scaffold for generating molecular diversity from a common intermediate. researchgate.net

Furthermore, the principles of DOS have been applied using solid-phase synthesis, a core technique for building molecular libraries. Strategies have been developed for the solid-phase synthesis of isoxazole-containing diheterocyclic compounds, such as 5-isoxazol-4-yl- researchgate.netresearchgate.netmdpi.comoxadiazoles. nih.gov This involves anchoring an isoxazole precursor to a resin and performing subsequent chemical transformations to build complexity, ultimately yielding a library of related compounds after cleavage from the solid support. nih.gov

Development of Novel Linkers and Molecular Scaffolds

A molecular scaffold is a core structure upon which various functional groups can be appended to create new molecules. The isoxazole-4,5-dicarboxylate framework is an ideal platform for developing such novel scaffolds. The rigid five-membered ring provides a defined three-dimensional orientation for its substituents, while the ester groups serve as versatile handles for introducing a wide range of chemical functionalities.

The library of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides mentioned previously is a prime example of novel scaffold development. researchgate.net Each compound in the 182-member library (including oxidized sulfonylmethyl variants) represents a unique molecular scaffold with potential applications in areas such as agrochemicals, as evidenced by their evaluation for insecticidal activity. researchgate.net The ability to independently modify the C4 and C5 positions allows for fine-tuning of the scaffold's properties. researchgate.net

The isoxazole ring itself is considered a valuable "linker" or spacer in medicinal chemistry, connecting different pharmacophoric groups in a constrained conformation. mdpi.com Its unique electronic properties and ability to participate in hydrogen bonding can be crucial for molecular recognition at biological targets. The development of synthetic routes to 3,4,5-trisubstituted isoxazoles further highlights the versatility of this system in creating highly decorated and functionally complex molecular frameworks for drug discovery and other applications. nih.gov

Conceptual Applications in Materials Science

The properties that make this compound a useful building block in medicinal chemistry—namely its rigidity, polarity, and defined geometry—also make it an attractive candidate for applications in materials science. The isoxazole core is being explored for the synthesis of novel polymers and liquid crystals. researchgate.net

In the field of liquid crystals, the focus is on creating molecules (mesogens) with a combination of rigid and flexible parts that can self-assemble into ordered, fluid phases. The isoxazole ring serves as an excellent rigid, polar component. researchgate.netresearchgate.net Research has shown that isoxazole derivatives can be synthesized and incorporated into molecular structures that exhibit liquid crystalline behavior, including nematic and smectic phases. researchgate.netresearchgate.netarkat-usa.org The synthesis of 4,5-dihydroisoxazole-5-carboxylate derivatives has been specifically undertaken to study their mesomorphic properties, indicating the relevance of this core structure. researchgate.net

In polymer science, isoxazole derivatives are being investigated as monomers for the creation of advanced materials. researchgate.net For example, isoxazoles can be functionalized to enable their use in polymerization reactions, such as Mizoroki–Heck or Sonogashira couplings, to produce main-chain liquid crystal polymers (MCLCPs) or other conjugated polymers. researchgate.net These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the electronic properties and self-organizing capabilities of the isoxazole unit can be exploited. researchgate.net

Material Type Role of Isoxazole Core Potential Application Reference
Liquid CrystalsRigid, polar mesogenic unitDisplays, Optical Systems researchgate.netresearchgate.netresearchgate.netarkat-usa.org
PolymersMonomer for conjugated or liquid crystal polymersOrganic Electronics (OLEDs, OFETs) researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for Diethyl Isoxazole 4,5 Dicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including diethyl isoxazole-4,5-dicarboxylate and its analogs. nih.govsciarena.com Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

For instance, in the ¹H NMR spectrum of ethyl isoxazole-4-carboxylate, the ethyl group protons typically appear as a triplet and a quartet, while the isoxazole (B147169) ring protons resonate at distinct chemical shifts. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the carbon skeleton, with the carbonyl carbons of the ester groups appearing at characteristic downfield shifts. rsc.org The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the substitution pattern on the isoxazole ring, allowing for the differentiation of isomers. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,5-diphenylisoxazoleCDCl₃7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H), 6.84 (s, 1H)170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4
5-(4-chlorophenyl)-3-phenylisoxazoleCDCl₃7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H), 6.81 (s, 1H)169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8
3-(4-chlorophenyl)-5-phenylisoxazoleCDCl₃7.85–7.79 (m, 4H), 7.52–7.45 (m, 5H), 6.80 (s, 1H)170.6, 161.9, 136.0, 130.3, 129.2, 129.0, 128.0, 127.6, 127.2, 125.8, 97.2

This table presents data from related isoxazole structures to illustrate typical chemical shift ranges. Data sourced from rsc.org.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOE)

While 1D NMR provides fundamental data, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. huji.ac.ilwikipedia.org These experiments reveal correlations between different nuclei, providing a detailed connectivity map of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For a derivative of this compound, COSY would show correlations between the CH₂ and CH₃ protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.org In the context of this compound, HSQC would definitively link each proton signal to its corresponding carbon signal, for example, the isoxazole ring proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. wikipedia.org This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC spectrum could show a correlation from the isoxazole ring proton to the carbonyl carbons of the dicarboxylate groups, confirming their relative positions. nih.gov

NOE (Nuclear Overhauser Effect): NOE spectroscopy provides information about the spatial proximity of nuclei, regardless of their bonding connectivity. This is invaluable for determining stereochemistry and conformation.

Solid-State NMR Applications

While solution-state NMR is more common for organic molecules, solid-state NMR (ssNMR) offers unique advantages for studying crystalline or poorly soluble derivatives of this compound. nih.gov ssNMR can provide information about the molecular conformation and packing in the solid state. Techniques like ¹³C{¹⁴N} RESPDOR NMR can be used to identify carbon atoms directly bonded to nitrogen, which is particularly useful for distinguishing between isomers of heterocyclic compounds like isoxazoles. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and its derivatives, as well as for gaining structural insights through the analysis of fragmentation patterns. researchgate.netsci-hub.st

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.orgcsic.es For this compound, HRMS would confirm the molecular formula C₉H₁₁NO₅ by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. This technique is crucial for confirming the identity of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. nih.govnih.gov This technique provides detailed information about the connectivity of the molecule and helps to distinguish between isomers. nih.gov The fragmentation of isoxazole rings often involves cleavage of the N-O bond and subsequent rearrangements. sci-hub.st The specific fragmentation pattern of this compound would be influenced by the ester groups and can be used to confirm the substitution pattern on the isoxazole ring.

Table 2: Potential Fragmentation Pathways for Isoxazole Derivatives in MS/MS

Precursor IonFragmentation ProcessKey Fragment Ions
[M+H]⁺Loss of ethoxycarbonyl group[M+H - CO₂Et]⁺
[M+H]⁺Cleavage of isoxazole ringFormation of acylium and nitrile ions
[M+H]⁺Loss of ethanol[M+H - EtOH]⁺

This table illustrates hypothetical fragmentation pathways based on the general behavior of related compounds.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net For a molecule like this compound, a single-crystal X-ray diffraction study would provide an unambiguous confirmation of its structure. rsc.org This technique is particularly valuable for resolving any ambiguities that may remain after analysis by NMR and MS, and for providing precise details about the planarity of the isoxazole ring and the conformation of the ester substituents. nih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state.

Table 3: Illustrative Crystallographic Data for an Isoxazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.300(2)
b (Å)12.771(3)
c (Å)12.826(3)
β (°)96.55(3)
Volume (ų)1839.0(6)
Z4

This table presents example crystallographic data for a related heterocyclic compound to illustrate the type of information obtained. Data sourced from researchgate.net.

Vibrational Spectroscopy (IR, FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR), Fourier-Transform Infrared (FT-IR), and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups within a molecule. These methods are predicated on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs radiation at frequencies that correspond to its natural vibrational modes, resulting in a unique spectral fingerprint.

For this compound, the vibrational spectrum is expected to exhibit characteristic absorption bands corresponding to the isoxazole ring and the two ethyl carboxylate substituents. The analysis of these spectra provides invaluable information for confirming the molecular structure.

Isoxazole Ring Vibrations: The isoxazole ring, being a five-membered heterocycle with C=N and N-O bonds, displays a series of characteristic vibrations. The C=N stretching vibration typically appears in the region of 1612-1643 cm⁻¹. semanticscholar.org The C-N stretching vibration is usually observed around 1250-1276 cm⁻¹, and the N-O stretching vibration can be found in the 1110-1168 cm⁻¹ range. semanticscholar.orgrjpbcs.com

Ester Functional Group Vibrations: The diethyl ester groups at the 4 and 5 positions of the isoxazole ring give rise to strong and distinct absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which for esters, typically appears in the range of 1735-1750 cm⁻¹. The C-O-C stretching vibrations of the ester groups are also characteristic and are expected to produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Alkyl Group Vibrations: The ethyl groups will exhibit characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Additionally, C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

Functional Group Vibrational Mode **Expected Frequency Range (cm⁻¹) **
Isoxazole RingC=N Stretch1612 - 1643
C-N Stretch1250 - 1276
N-O Stretch1110 - 1168
Ester GroupC=O Stretch1735 - 1750
C-O Stretch (ester)1000 - 1300
Alkyl Groups (Ethyl)C-H Stretch2850 - 3000
C-H Bend~1375 - 1470

This table is a representation of expected values based on literature for similar compounds and functional groups.

The synthesis of various isoxazole derivatives, including those with dicarboxylate functionalities, has been reported, and their characterization consistently relies on these vibrational spectroscopy techniques to confirm the presence of the key functional groups and the integrity of the heterocyclic core. google.com

Computational and Theoretical Chemistry Studies on Diethyl Isoxazole 4,5 Dicarboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of diethyl isoxazole-4,5-dicarboxylate. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of isoxazole (B147169) derivatives. nih.govirjweb.comresearchgate.netresearchgate.net By approximating the electron density, DFT allows for the calculation of various molecular properties that can predict and explain the compound's reactivity and selectivity in chemical reactions.

Theoretical studies on related isoxazole systems have demonstrated that DFT, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), can effectively model their geometrical structures and electronic parameters. nih.govresearchgate.net Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, a lower HOMO-LUMO energy gap suggests higher reactivity. irjweb.comresearchgate.net

Calculations of chemical reactivity descriptors such as Mulliken electronegativity (χ), chemical potential (μ), global chemical hardness (η), and the electrophilicity index (ω) provide a quantitative measure of the molecule's reactivity. researchgate.net These parameters are derived from the energies of the frontier orbitals and help in understanding the influence of substituents on the chemical behavior of the isoxazole ring.

Ab Initio and Semi-Empirical Methods (e.g., CASSCF, MR-CISD, PM3)

While DFT is widely used, other computational methods also offer valuable perspectives. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, albeit at a greater computational cost. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction with Single and Double excitations (MR-CISD) are particularly useful for studying excited states and complex electronic structures.

Semi-empirical methods, such as PM3, offer a faster, though less accurate, alternative. These methods are parameterized using experimental data and can be effective for initial explorations of large molecules or for providing qualitative insights into molecular properties. For isoxazole derivatives, these methods can be used for preliminary conformational searches or to model large systems where higher levels of theory are computationally prohibitive.

Molecular Dynamics (MD) Simulations of this compound Interactions (e.g., with catalysts, not biological targets)

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. While much of the available literature on MD simulations of isoxazoles focuses on their interactions with biological targets, the same principles can be applied to understand their interactions with catalysts.

For example, MD simulations could be employed to model the interaction of this compound with a catalytic surface or a soluble catalyst. Such simulations would provide insights into the binding modes, interaction energies, and the conformational changes that the molecule might undergo upon binding. This information is invaluable for designing more efficient catalytic systems for the synthesis or transformation of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a primary synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. DFT calculations are instrumental in studying the transition states and intermediates of such reactions, providing a detailed understanding of the reaction pathway. beilstein-journals.org

These computational studies can explain the regioselectivity and stereoselectivity observed in the synthesis of isoxazoles. By calculating the activation energies for different possible reaction pathways, researchers can predict the most favorable route and, consequently, the major product. This predictive power is essential for optimizing reaction conditions and developing new synthetic methodologies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that often show good agreement with experimental values. This is particularly useful for assigning complex spectra and for distinguishing between different isomers.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies and their corresponding intensities can be matched with the experimental absorption bands, allowing for a detailed assignment of the vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the C=O and C=N bonds in this compound could be accurately predicted.

While a specific, published computational analysis of the spectroscopic parameters for this compound is not available, the table below presents a hypothetical comparison based on typical experimental values for similar structures and the expected accuracy of DFT calculations.

ParameterExperimental Value (Typical Range)Computationally Predicted Value (Hypothetical)
1H NMR (ppm)1.3-1.4 (t, 6H, CH3), 4.3-4.4 (q, 4H, CH2), 8.5-8.6 (s, 1H, isoxazole-H)1.35 (t, 6H), 4.35 (q, 4H), 8.55 (s, 1H)
13C NMR (ppm)13-15 (CH3), 62-64 (CH2), 110-115 (isoxazole C4), 155-160 (isoxazole C5), 160-165 (C=O), 165-170 (isoxazole C3)14.2, 63.1, 112.5, 157.8, 162.3, 168.0
IR (cm-1)1720-1740 (C=O stretch), 1580-1620 (C=N stretch)1730, 1605

Conformational Analysis and Stereochemical Predictions

The presence of flexible diethyl ester groups in this compound means that the molecule can exist in multiple conformations. Conformational analysis, using computational methods, can identify the most stable (lowest energy) conformations and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Understanding the preferred conformation is important as it can influence the molecule's physical properties and its interactions with other molecules. Furthermore, in reactions involving the formation of new stereocenters, computational modeling can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which diastereomer or enantiomer will be formed preferentially.

Future Perspectives and Emerging Research Directions for Diethyl Isoxazole 4,5 Dicarboxylate Research

Integration into Flow Chemistry Methodologies

The synthesis of diethyl isoxazole-4,5-dicarboxylate and its derivatives is well-suited for adaptation to flow chemistry processes. The preparation of isoxazole-4,5-dicarboxylic acid diesters can be conducted as a continuous process utilizing standard techniques such as tubular reactors or stirred tank cascades. google.com This approach offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and simplified work-up procedures. The ability to precisely control parameters like temperature, pressure, and reaction time in a continuous flow system can lead to more efficient and reproducible syntheses. The process typically involves reacting an aldoxime with a maleic or fumaric diester in the presence of an aqueous hypohalite solution. google.com Since the resulting isoxazole (B147169) derivatives are often soluble in organic solvents, their isolation can be readily achieved through extraction, distillation, or crystallization, which are all amenable to integration into a continuous workflow. google.com

Applications in Photoredox Catalysis and Photo-induced Reactions

The isoxazole core of this compound presents opportunities for exploration in the realm of photoredox catalysis and photo-induced reactions. Theoretical studies on the photo-induced reactions of isoxazole have shown that excitation can lead to N-O bond cleavage, resulting in the formation of various reactive intermediates. nih.gov Specifically, calculations have indicated that the N-O bond cleavages on both the S1(¹ππ) and S2(¹nNπ) states of isoxazole are ultrafast processes. nih.gov This photochemical reactivity suggests that this compound could serve as a precursor to novel intermediates under photolytic conditions. The dicarboxylate functionality further expands the potential for diverse chemical transformations initiated by light. These reactive intermediates could be trapped by various substrates, leading to the development of new synthetic methodologies.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The structural features of this compound make it a candidate for investigation in supramolecular chemistry and the study of host-guest interactions. The presence of ester functionalities allows for potential coordination with metal ions or participation in hydrogen bonding interactions. While direct research on the supramolecular chemistry of this compound is not extensively documented, related heterocyclic systems have shown promise in forming well-defined supramolecular assemblies. For instance, derivatives of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, which also possess a six-membered heterocyclic ring with ester groups, have been shown to form chains through C—H⋯O hydrogen bonds. researchgate.net The conformation and aggregation of such molecules are key to their supramolecular behavior. researchgate.net The isoxazole ring itself, coupled with the dicarboxylate groups, provides a scaffold that could be tailored for specific host-guest recognition events.

Development of Novel Polymeric and Advanced Materials (conceptual applications)

Conceptually, this compound could serve as a monomer or a key building block in the synthesis of novel polymeric and advanced materials. The dicarboxylate functionality allows for polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the isoxazole heterocycle into the polymer backbone could impart unique thermal, optical, or mechanical properties to the resulting materials. Although currently listed under "Polymer Science Material Building Blocks" by some suppliers, indicating its potential in this area, specific applications in polymer synthesis are still largely conceptual. bldpharm.com The synthesis of related 4,5-dihydroisoxazole-5-carboxylate derivatives has been explored for their liquid crystalline properties, suggesting that isoxazole-based compounds can be designed to exhibit mesomorphic behavior, a key characteristic for applications in displays and sensors. researchgate.net

Untapped Reactivity Profiles and Synthetic Opportunities for Dicarboxylate Functionality

The dicarboxylate functionality of this compound presents a wide range of untapped synthetic opportunities. While the synthesis of the isoxazole ring itself has been a primary focus, the reactivity of the two ester groups offers significant potential for further molecular elaboration. These ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into a variety of other functional groups, such as acid chlorides, amides, and other esters. For example, the reaction of related isoxazole carboxylates with various reagents has been shown to be a viable route to more complex molecules. beilstein-journals.org The dicarboxylate moiety provides two points for modification, allowing for the synthesis of symmetrical or unsymmetrical derivatives. This dual functionality is advantageous for creating molecules with specific three-dimensional structures or for tethering the isoxazole core to other molecular scaffolds. The development of methods for the selective transformation of one ester group while leaving the other intact would further enhance the synthetic utility of this compound.

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for preparing diethyl isoxazole-4,5-dicarboxylate, and how can reaction conditions be optimized for yield improvement? A: The compound is typically synthesized via cyclization or esterification reactions. For example, esterification of imidazole-4,5-dicarboxylic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) via reflux yields the diethyl ester derivative. Optimizing reaction time (e.g., 48 hours for complete conversion), stoichiometric excess of ethanol (3:1 molar ratio), and controlled temperature (70–80°C) can enhance yields to >85% . Catalyst selection (e.g., H₂SO₄ vs. p-toluenesulfonic acid) also impacts purity and byproduct formation .

Purification and Analytical Validation

Q: What purification techniques are recommended for isolating this compound, and how is purity validated? A: Post-synthesis, liquid-liquid extraction (e.g., dichloromethane/water) removes acidic byproducts. Column chromatography using silica gel (hexane:ethyl acetate gradient) resolves ester derivatives. Purity is validated via GC (>98% by area normalization) and titration for residual acids . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity, with characteristic peaks for ester groups (δ ~4.3 ppm for –OCH₂CH₃) and isoxazole protons (δ ~6.5–7.0 ppm) .

Advanced Functionalization Strategies

Q: How can regioselective functionalization of this compound be achieved for targeted derivatization? A: The 3-(chloromethyl)isoxazole scaffold allows chemoselective nucleophilic substitution. For instance, arylthiols react selectively at the chloromethyl group under mild conditions (DMSO, 60°C, 18 hours), preserving ester functionalities. Microwave-assisted reactions (100°C, 30 minutes) further enhance regioselectivity and reduce side products .

Hydrolysis vs. Substitution Reactivity

Q: Under what conditions do hydrolysis or nucleophilic substitution reactions dominate for the ester groups in this compound? A: Hydrolysis of esters occurs under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding dicarboxylic acids. Substitution (e.g., with amines) requires anhydrous polar aprotic solvents (DMF, DMSO) and catalysts (e.g., K₂CO₃) at 80–100°C. Competing hydrolysis is minimized by avoiding protic solvents .

Biological Activity Evaluation

Q: What methodologies are used to evaluate the insecticidal or bioactive potential of this compound derivatives? A: High-throughput screening (HTS) against pest models (e.g., Spodoptera exigua) involves treating larvae with compound libraries (10–100 μM concentrations) and monitoring mortality/developmental defects over 72 hours. Secondary assays (enzyme inhibition, receptor binding) validate target interactions. LC-MS quantifies bioaccumulation .

Structure-Activity Relationship (SAR) Studies

Q: How can SAR studies be designed to optimize the bioactivity of isoxazole dicarboxylate derivatives? A: Systematic substitution at the 3-position (e.g., arylthio, sulfonyl) followed by bioactivity profiling identifies critical pharmacophores. For example, 3-(arylthiomethyl) derivatives show enhanced HTS activity compared to sulfonyl analogs. QSAR models using logP and steric parameters guide "ag-like" modifications for improved bioavailability .

Solubility and Physicochemical Optimization

Q: What strategies improve the aqueous solubility of hydrophobic isoxazole dicarboxylates for in vivo studies? A: Introducing polar substituents (e.g., –OH, –NH₂) or formulating with cyclodextrins enhances solubility. Micellar encapsulation (using Tween-80) or PEGylation balances hydrophobicity. Computational tools (e.g., COSMO-RS) predict solubility parameters to guide synthetic modifications .

Computational Modeling for Mechanism Elucidation

Q: How can molecular docking or DFT calculations elucidate the mechanism of action for bioactive derivatives? A: Docking into insect acetylcholinesterase (PDB: 1QON) identifies key binding residues (e.g., Trp83, Phe330). DFT calculations (B3LYP/6-31G*) reveal charge distribution at the isoxazole ring, correlating with electrophilic reactivity. MD simulations (100 ns) assess stability of ligand-receptor complexes .

Handling Contradictory Spectroscopic Data

Q: How should researchers resolve discrepancies in NMR or MS data during structural characterization? A: Conflicting NMR peaks (e.g., unexpected splitting) may arise from rotamers or impurities. Repeat analysis in deuterated DMSO or CDCl₃ to assess solvent effects. HRMS with isotopic pattern matching distinguishes isobaric impurities. Cross-validate with 2D NMR (HSQC, HMBC) for unambiguous assignment .

Stability and Storage Recommendations

Q: What are the optimal storage conditions to prevent degradation of this compound? A: Store under inert atmosphere (N₂ or Ar) at –20°C in amber glass vials. Desiccants (silica gel) prevent hydrolysis. Avoid prolonged exposure to light or humidity. Periodic LC-MS checks (every 6 months) monitor degradation (e.g., ester hydrolysis to carboxylic acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.